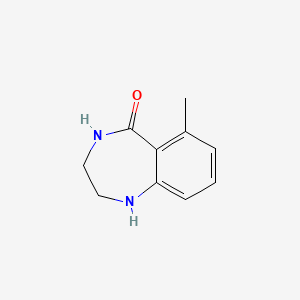
(4-ブロモ-1H-インドール-1-イル)酢酸
説明
(4-Bromo-1h-indol-1-yl)acetic acid, also known as 4-Bromo-IAA, is an indole carboxylic acid that is used in a variety of scientific research applications. It is a synthetic compound that has been used in biochemical and physiological studies for its ability to act as an auxin, a plant hormone that can be used to regulate plant growth and development. 4-Bromo-IAA has been used in a variety of laboratory experiments to study the mechanisms of action of auxin and its biochemical and physiological effects.
科学的研究の応用
医薬品化学
(4-ブロモ-1H-インドール-1-イル)酢酸: は、様々なインドール誘導体の合成における貴重な前駆体であり、これらの誘導体は、その生物学的活性により医薬品化学において重要な役割を果たしています。 これらの誘導体は、癌、細菌感染症、およびその他の疾患の治療における可能性について研究されています 。インドール部分は、多くの治療薬に見られる共通構造であり、その修飾は新しい薬物発見につながる可能性があります。
農業
農業においては、(4-ブロモ-1H-インドール-1-イル)酢酸から誘導されたものを含むインドール誘導体は、植物成長調整剤として重要な役割を果たしています。 例えば、インドール-3-酢酸は、様々な成長過程を調節する天然の植物ホルモンです 。合成アナログは、これらの効果を高めたり、病気抵抗性などの追加の利点を提供するように設計することができます。
材料科学
材料科学の分野では、(4-ブロモ-1H-インドール-1-イル)酢酸は、新しい材料の開発における潜在的な用途を持つ新規有機化合物を創製するために使用することができます。 これらの材料は、導電性、蛍光、生体適合性などのユニークな特性を持つ可能性があり、様々な技術革新に活用することができます .
生化学
生化学的に、インドール誘導体は、細胞過程における役割のために重要です。それらはシグナル伝達経路に関与し、酵素阻害剤または活性化剤として作用することができます。 (4-ブロモ-1H-インドール-1-イル)酢酸誘導体の生化学的応用に関する研究は、細胞生物学と生化学ツールの開発に関する洞察につながる可能性があります .
薬理学
薬理学的には、インドール環系は多くの薬物における中心構造であり、(4-ブロモ-1H-インドール-1-イル)酢酸からの誘導体も例外ではありません。それらは、抗ウイルス性、抗炎症性、抗癌性、およびその他の薬理学的活性について研究されています。 これは、それらを薬物合成および設計のための貴重な標的とします .
化学合成
(4-ブロモ-1H-インドール-1-イル)酢酸: は、化学合成における汎用性の高いビルディングブロックとして役立ちます。それは、天然物や潜在的な医薬品を含む複雑な分子を構築するために使用することができます。 その反応性は様々な変換を可能にし、合成有機化学における定番となっています .
環境科学
(4-ブロモ-1H-インドール-1-イル)酢酸から合成されたインドール誘導体は、環境科学にも応用が見られる可能性があります。 それらは、環境モニタリングのためのセンサーの開発や、環境への影響を軽減する生分解性材料の創製に使用される可能性があります .
分析化学
分析化学では、(4-ブロモ-1H-インドール-1-イル)酢酸とその誘導体は、様々な分析技術における標準または試薬として使用することができます。 それらの明確なスペクトル特性は、複雑な混合物中の物質の同定と定量に役立ちます .
作用機序
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of different disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound targets.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromo-1h-indol-1-yl)acetic acid. For instance, the choice of solvent can provide a conducive environment for the reaction due to its polar nature and ability to dissolve a wide range of organic compounds . Other factors, such as temperature, pH, and presence of other substances, could also impact the compound’s action.
生化学分析
Biochemical Properties
(4-Bromo-1h-indol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.
Cellular Effects
The effects of (4-Bromo-1h-indol-1-yl)acetic acid on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, (4-Bromo-1h-indol-1-yl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the downregulation of specific signaling cascades, ultimately affecting cellular functions such as proliferation and differentiation. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromo-1h-indol-1-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential changes in cellular function, such as altered gene expression profiles and metabolic shifts.
Dosage Effects in Animal Models
The effects of (4-Bromo-1h-indol-1-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been reported, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
(4-Bromo-1h-indol-1-yl)acetic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, potentially leading to cellular damage or altered metabolic states.
Transport and Distribution
Within cells and tissues, (4-Bromo-1h-indol-1-yl)acetic acid is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can significantly influence its activity and function. For instance, its accumulation in the liver can lead to hepatotoxic effects, while its presence in cancer cells can enhance its anticancer activity.
Subcellular Localization
The subcellular localization of (4-Bromo-1h-indol-1-yl)acetic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression.
特性
IUPAC Name |
2-(4-bromoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXPAJVXYXFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



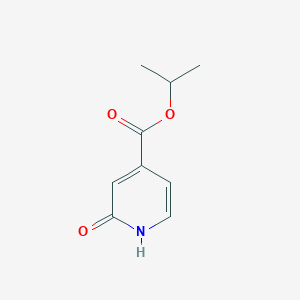

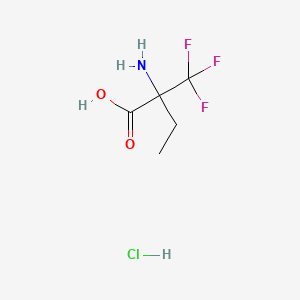
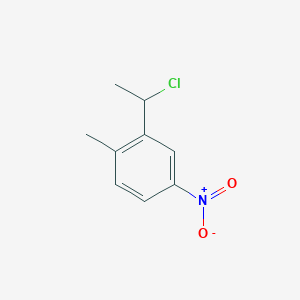
![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)
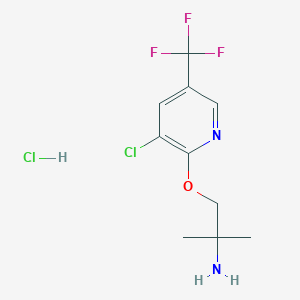
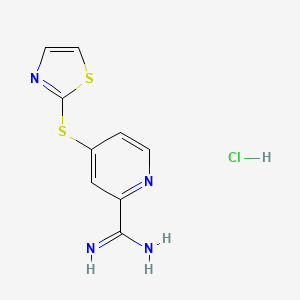
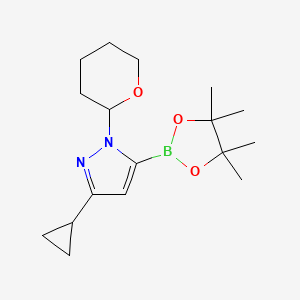
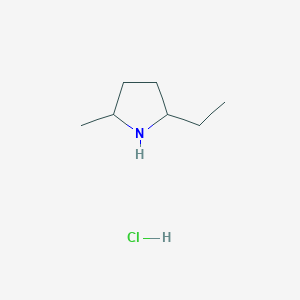

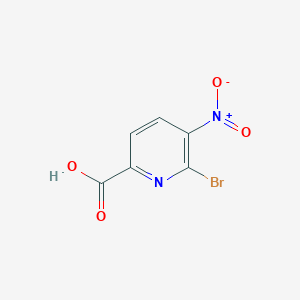
![2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377167.png)
